

Solubility profile of 3-(Methylamino)propanamide in various solvents

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Compound of Interest

Compound Name: 3-(Methylamino)propanamide

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Solubility Profile of 3-(Methylamino)propanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected solubility profile of **3-(Methylamino)propanamide** in a range of common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing the solubility of this compound, alongside detailed, actionable experimental protocols for its precise determination. This guide is intended to equip researchers in drug development and other scientific fields with the necessary information to effectively utilize **3-(Methylamino)propanamide** in their work.

Introduction

3-(Methylamino)propanamide is a secondary amide containing a methylamino group. Its chemical structure, featuring both hydrogen bond donor and acceptor sites, dictates its interactions with various solvents and thus its solubility profile. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, formulation development, and analytical method development. This guide outlines the anticipated solubility

in key polar and non-polar solvents and provides a robust experimental framework for quantitative analysis.

Predicted Solubility Profile

The solubility of a compound is largely determined by the principle of "like dissolves like." Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. **3-(Methylamino)propanamide** possesses a polar amide group and a secondary amine, both of which can participate in hydrogen bonding.^{[1][2]} Therefore, it is expected to be more soluble in polar protic solvents.

Table 1: Predicted Qualitative Solubility of **3-(Methylamino)propanamide** and Physical Properties of Common Solvents

Solvent	Formula	Molar Mass (g/mol)	Boiling Point (°C)	Polarity (Dielectric Constant)	Predicted Solubility of 3- (Methylami no)propana mide
Water	H ₂ O	18.02	100.0	80.1	High
Ethanol	C ₂ H ₅ OH	46.07	78.3	24.6	High
Methanol	CH ₃ OH	32.04	64.7	32.7	High
Acetone	C ₃ H ₆ O	58.08	56.3	20.7	Moderate
Dichloromethane	CH ₂ Cl ₂	84.93	39.7	8.93	Low

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.^[3]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the equilibrium solubility of **3-(Methylamino)propanamide** in a given solvent.

Materials:

- **3-(Methylamino)propanamide** (solid)
- Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)
- Analytical balance
- Scintillation vials or flasks with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE or other suitable material)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **3-(Methylamino)propanamide** to a series of vials.
 - Add a known volume of each solvent to the respective vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.

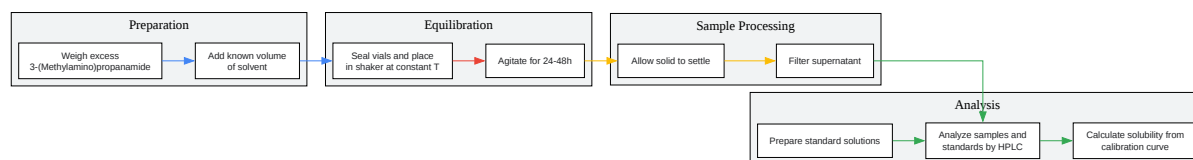
- Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in preliminary experiments.
- Sample Preparation for Analysis:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
- Analysis:
 - Prepare a series of standard solutions of **3-(Methylamino)propanamide** of known concentrations in the respective solvent.
 - Analyze the filtered samples and the standard solutions using a validated analytical method (e.g., HPLC).
 - Construct a calibration curve from the standard solutions.
 - Determine the concentration of **3-(Methylamino)propanamide** in the filtered samples from the calibration curve. This concentration represents the equilibrium solubility.

Table 2: Example Data Table for Quantitative Solubility Results

Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)
Water	25	Experimental Value	Experimental Value
Ethanol	25	Experimental Value	Experimental Value
Methanol	25	Experimental Value	Experimental Value
Acetone	25	Experimental Value	Experimental Value
Dichloromethane	25	Experimental Value	Experimental Value

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.



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Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While specific quantitative solubility data for **3-(Methylamino)propanamide** is not readily available, its molecular structure strongly suggests a high solubility in polar protic solvents and lower solubility in non-polar solvents. For researchers and drug development professionals

requiring precise data, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for its determination. The presented workflow and data tables serve as a practical template for conducting and documenting these essential experiments.

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